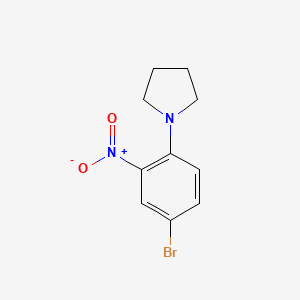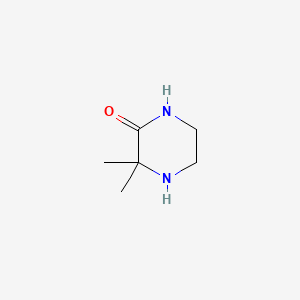
1-(4-Bromo-2-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
The compound "1-(4-Bromo-2-nitrophenyl)pyrrolidine" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multi-step reactions, including nitration, chlorination, N-alkylation, reduction, and condensation as seen in the synthesis of related compounds . For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which shares a bromo and nitro substitution pattern similar to our compound of interest, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Although the exact synthesis of "1-(4-Bromo-2-nitrophenyl)pyrrolidine" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For example, the crystal and molecular structure of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, revealed a twisted five-membered ring about the bond bearing the acetyloxy substituents . This indicates that substituents on the pyrrolidine ring can significantly influence its three-dimensional shape.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including condensation reactions. For instance, 1-(4-nitrophenyl)pyrrolin-2-one was involved in condensation reactions with aromatic aldehydes to yield 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates . This suggests that the nitrophenyl-substituted pyrrolidine core can participate in electrophilic aromatic substitution reactions, which could be relevant for the functionalization of "1-(4-Bromo-2-nitrophenyl)pyrrolidine".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be characterized using various analytical techniques. For example, a new 1-(4-Nitrophenyl) pyrrolidine single crystal was characterized by single-crystal X-ray analysis, FTIR spectral analysis, UV-Visible and PL spectra, TG/DTA spectrum, and Vickers microhardness measurement . These techniques provided insights into the crystal structure, functional groups, absorbance, luminescence, thermal stability, and mechanical properties of the compound. Similar methods could be employed to analyze the physical and chemical properties of "1-(4-Bromo-2-nitrophenyl)pyrrolidine".
Propriétés
IUPAC Name |
1-(4-bromo-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSJJAEUUKHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303219 | |
| Record name | NSC157404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)pyrrolidine | |
CAS RN |
59504-32-4 | |
| Record name | NSC157404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC157404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMO-2-NITROPHENYL)-PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)












